molecular formula C9H10N2S B12344433 3-Phenyl-2-aminothiazole

3-Phenyl-2-aminothiazole

Cat. No.: B12344433
M. Wt: 178.26 g/mol
InChI Key: LSZNYDXBURROGZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-aminothiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the third position and an amino group at the second position. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-2-aminothiazole can be synthesized through various methods. One common approach involves the reaction of thiourea with acetophenone in the presence of iodine. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-aminothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenyl-2-aminothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Phenyl-2-aminothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, this compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-2-aminothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the third position enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-phenyl-2H-1,3-thiazol-2-amine

InChI

InChI=1S/C9H10N2S/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-7,9H,10H2

InChI Key

LSZNYDXBURROGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CSC2N

Origin of Product

United States

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